
Febuxostat (67m-4)
Descripción general
Descripción
Febuxostat is a potent xanthine oxidase inhibitor primarily used for the treatment of hyperuricemia and gout, which are conditions associated with elevated levels of uric acid in the blood . It has been the subject of extensive research due to its therapeutic importance and complex polymorphism, with over 15 polymorphic forms reported . Febuxostat's ability to form various multi-component crystals and solvates has also been explored to improve its solubility and dissolution properties .
Synthesis Analysis
The synthesis of Febuxostat has been approached through various methods. One process involves starting from 4-hydroxybenzonitrile and includes steps such as alkylation, bromination, thioformylation, cyclization, cyanation, and hydrolysis . An improved synthesis method has been reported, which uses LiCl-promoted thioformylation and a one-pot cyanation and alkylation reaction, leading to a total yield of 64.3% . Another synthesis route also starts from 4-hydroxybenzonitrile and involves sulfuration, cyclization, formylation, cyanation, alkylation, and hydrolysis, with an overall yield of 65.7% .
Molecular Structure Analysis
The molecular structure of Febuxostat has been investigated using various spectroscopic and computational methods. Studies have shown that the molecule can form dimers through intermolecular hydrogen bonding, which has been confirmed by vibrational spectroscopy and computational studies at different levels of theory . The molecular electrostatic potential surface (MEPS) map indicates that certain groups within the molecule are prone to electrophilic or nucleophilic attack . Single-crystal X-ray diffraction has been used to determine the structure of various Febuxostat salts and solvates, revealing the nature of hydrogen bonding and the orientation of the molecule within these solid forms .
Chemical Reactions Analysis
Febuxostat's reactivity has been explored through its ability to form cocrystals and salts with other compounds. For instance, a novel imidazolium salt hydrate of Febuxostat was synthesized, which showed a dramatic increase in solubility in aqueous mediums . The formation of a multi-component crystal with p-toluenesulfonic acid was also reported, which not only improved solubility but also suggested a potential for enhanced drug absorption in the lower stomach . The synthesis of soluble cocrystals with various coformers has been reported, which exhibited higher intrinsic dissolution rates compared to Febuxostat alone .
Physical and Chemical Properties Analysis
The physical and chemical properties of Febuxostat have been characterized through various analytical techniques. The polymorphic forms of Febuxostat have been studied using thermal and powder X-ray diffraction methods, revealing unique melting points and diffraction patterns for each form . The solubility and stability of Febuxostat's multi-component crystals and solvates have been assessed, showing improved solubility and physical stability under accelerated humidity conditions . Additionally, the pharmacokinetics of Febuxostat and its metabolites in human plasma have been studied using liquid chromatography-tandem mass spectrometry, providing insights into the drug's behavior in the body .
Aplicaciones Científicas De Investigación
1. Febuxostat as a Xanthine Oxidase Inhibitor
Febuxostat, a non-purine selective inhibitor of xanthine oxidase, shows potential in managing hyperuricemia and gout. It rapidly and sustainably reduces serum uric acid in patients, making it a notable alternative in gout treatment (Schumacher, 2005).
2. Pharmaceutical Formulation Improvements
Research focused on enhancing febuxostat's solubility and bioavailability through solid dispersion techniques. A study using polyvinylpyrrolidone and poloxamer as co-carriers found significant improvements in these aspects, highlighting potential for better drug delivery systems (Tang et al., 2018).
3. Impact on Renal Function and Cardiovascular Safety
Febuxostat's safety profile, particularly regarding renal function and cardiovascular health, is a key area of study. A trial comparing febuxostat with allopurinol in patients with gout found no significant increase in the risk of death or serious adverse events with long-term use of febuxostat (Mackenzie et al., 2020).
4. Therapeutic Applications Beyond Gout
Febuxostat has been explored for its broader pharmacological effects. For example, a study demonstrated its effectiveness against 5-fluorouracil-induced parotid salivary gland damage in rats, indicating its potential in managing drug-induced glandular injuries (Abdelzaher et al., 2022).
5. Exploration in Nanotechnology
The development of febuxostat nanocrystals using Soluplus® as a stabilizer highlights advancements in nanotechnology applications for the drug. This approach has shown improved drug release and oral bioavailability, opening up new avenues for drug delivery (Sharma et al., 2016).
6. Interactions with Other Drugs
Investigations into the pharmacokinetic interactions of febuxostat with other drugs, such as diclofenac, are crucial for understanding its safe use in combination therapies. A study using HPLC-FL methods revealed significant alterations in febuxostat's pharmacokinetics when co-administered with diclofenac, underscoring the importance of monitoring such interactions (Han et al., 2020).
Safety And Hazards
Febuxostat has a hazard statement: H302 Harmful if swallowed . In February 2019, a black box warning for febuxostat was added, based on the findings of a post-market clinical study (the CARES trial) where there was an increased risk of cardiovascular (CV) fatal outcomes in patients with gout and known cardiovascular disease treated with febuxostat, when compared to those treated with allopurinol .
Direcciones Futuras
Febuxostat is indicated for the chronic management of hyperuricemia in adult patients with gout who have an inadequate response to a maximally titrated dose of allopurinol, who are intolerant to allopurinol, or for whom treatment with allopurinol is not advisable . It is not recommended for the treatment of asymptomatic hyperuricemia or secondary hyperuricemia .
Propiedades
IUPAC Name |
2-[4-(2-carboxypropoxy)-3-cyanophenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-8(15(19)20)7-23-12-4-3-10(5-11(12)6-17)14-18-9(2)13(24-14)16(21)22/h3-5,8H,7H2,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBACLAPKJRMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C(=O)O)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148050 | |
| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Febuxostat (67m-4) | |
CAS RN |
407582-49-4 | |
| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407582-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Febuxostat (67m-4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Carboxypropoxy)-3-cyanophenyl]-4-methyl-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(2-CARBOXYPROPOXY)-3-CYANOPHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRN27Y63ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




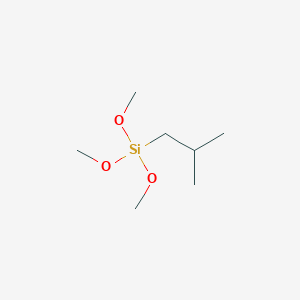
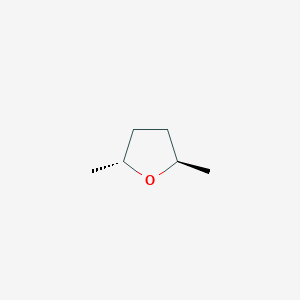
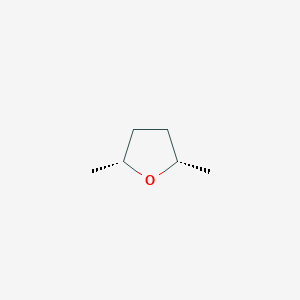

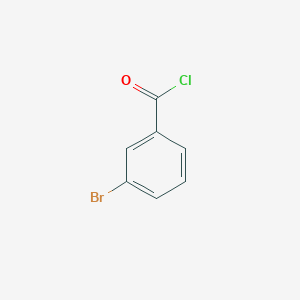


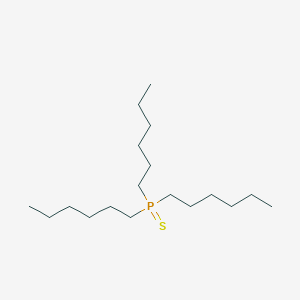


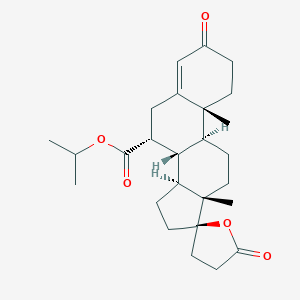

![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)